

synthesis of tripotassium tris(oxalato)ferrate(III)

lab report

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Compound of Interest

Compound Name: *Tripotassium tris(oxalato)ferrate*

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An in-depth technical guide on the synthesis of **tripotassium tris(oxalato)ferrate(III)** trihydrate, a green crystalline coordination compound. This document provides a detailed experimental protocol, theoretical principles, and data presentation suitable for researchers and scientists.

Introduction

Tripotassium tris(oxalato)ferrate(III) trihydrate, $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$, is a coordination complex in which a central iron(III) ion is bonded to three bidentate oxalate ligands.[1] The complex exhibits an octahedral geometry.[2] It is notable for its vibrant green color and its photosensitivity; exposure to light can induce the reduction of the Fe(III) center to Fe(II), with the concurrent oxidation of an oxalate ligand to carbon dioxide.[3] This property makes the compound useful in chemical actinometry for measuring light flux.[4]

This guide details a common and reliable method for the synthesis of this complex, starting from the reaction of an iron(III) salt with potassium oxalate. The procedure is designed to yield high-purity green crystals of the product.

Principles of the Synthesis

The synthesis involves the reaction of aqueous solutions of ferric chloride hexahydrate ($FeCl_3 \cdot 6H_2O$) and potassium oxalate monohydrate ($K_2C_2O_4 \cdot H_2O$). The oxalate ions ($C_2O_4^{2-}$) act as ligands, displacing the water and chloride ligands coordinated to the Fe^{3+} ion to form the stable tris(oxalato)ferrate(III) complex anion, $[Fe(C_2O_4)_3]^{3-}$. The potassium ions (K^+) serve as

counter-ions to balance the charge. The complex then crystallizes from the solution as a trihydrate.

The overall balanced chemical equation for the reaction is:



The product's solubility is lower in cold water, a property that is exploited during the crystallization and purification steps to maximize the yield.^[3]

Experimental Protocol

This section provides a detailed methodology for the synthesis of potassium tris(oxalato)ferrate(III) trihydrate.

Materials and Chemicals

- Ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
- Potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$)
- Distilled water
- Ethanol
- 250 mL Beakers
- 100 mL Beaker
- Graduated cylinders
- Glass stirring rod
- Heating plate or Bunsen burner
- Ice bath
- Buchner funnel and flask

- Filter paper
- Watch glass
- Analytical balance

Synthesis Procedure

- Prepare Reactant Solutions:
 - Weigh approximately 12.0 g of potassium oxalate monohydrate ($\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$) into a 250 mL beaker. Add 30 mL of distilled water and heat the mixture gently while stirring to dissolve the salt completely.[3]
 - In a separate 100 mL beaker, weigh approximately 4.8 g of ferric chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$) and dissolve it in 15 mL of distilled water.[3]
- Formation of the Complex:
 - Slowly and with constant stirring, add the warm ferric chloride solution to the hot potassium oxalate solution.[3][6] A green solution will form.
- Crystallization:
 - Cover the beaker with a watch glass and allow the solution to cool to room temperature.
 - To maximize crystal formation, place the beaker in an ice bath for about 30-60 minutes.[3][6] Avoid exposing the solution to strong, direct light during this process as the complex is photosensitive.[3]
- Isolation and Purification:
 - Collect the green crystals by vacuum filtration using a Buchner funnel.[3]
 - Wash the crystals on the filter paper with a small amount of a 1:1 ethanol-water mixture to remove soluble impurities like KCl.[7]
 - Follow with a final wash using a small amount of pure ethanol to aid in drying.[6][8]

- Drying:
 - Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
 - Dry the product either by pressing it between folds of filter paper or by leaving it in a dark, dry place (like a desiccator) until a constant mass is achieved.^{[6][8][9]} The final product should be a fine, bright green crystalline powder.

Data Presentation

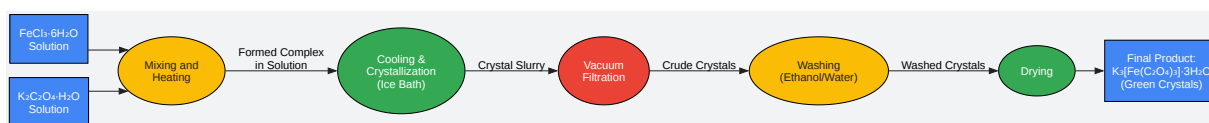
The following table summarizes the quantitative data for a representative synthesis. The theoretical yield is calculated based on ferric chloride hexahydrate being the limiting reactant.

Parameter	Value
Molar Mass of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$	270.30 g/mol
Molar Mass of $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$	184.23 g/mol
Molar Mass of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$	491.25 g/mol
Mass of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ used	4.80 g
Moles of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ used	0.0178 mol
Mass of $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$ used	12.0 g
Moles of $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$ used	0.0651 mol
Limiting Reactant	$\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$
Theoretical Yield of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$	8.74 g
Actual Yield of $\text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] \cdot 3\text{H}_2\text{O}$	(To be measured)
Percent Yield	(To be calculated)

Calculation Note: The stoichiometry is 1 mole of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ to 3 moles of $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$. For 0.0178 moles of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$, 0.0534 moles of $\text{K}_2\text{C}_2\text{O}_4 \cdot \text{H}_2\text{O}$ are required. Since 0.0651 moles were used, $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ is the limiting reactant.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis.



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Caption: Experimental workflow for the synthesis of $K_3[Fe(C_2O_4)_3] \cdot 3H_2O$.

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